1-Naphthalenesulfonic acid, 4-(1-pyrrolidinyl)-

Description

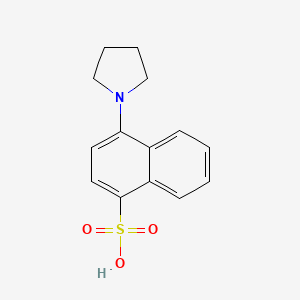

1-Naphthalenesulfonic acid, 4-(1-pyrrolidinyl)-, is a naphthalene sulfonate derivative characterized by a sulfonic acid group at the 1-position of the naphthalene ring and a pyrrolidinyl substituent at the 4-position. This compound belongs to the broader class of 1-naphthalene sulfonates, which are widely utilized in industrial and pharmaceutical applications due to their tunable solubility, stability, and reactivity.

Properties

CAS No. |

870888-97-4 |

|---|---|

Molecular Formula |

C14H15NO3S |

Molecular Weight |

277.34 g/mol |

IUPAC Name |

4-pyrrolidin-1-ylnaphthalene-1-sulfonic acid |

InChI |

InChI=1S/C14H15NO3S/c16-19(17,18)14-8-7-13(15-9-3-4-10-15)11-5-1-2-6-12(11)14/h1-2,5-8H,3-4,9-10H2,(H,16,17,18) |

InChI Key |

FEFLSCYBKBFGSA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C3=CC=CC=C32)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthalenesulfonic acid, 4-(1-pyrrolidinyl)- typically involves the reaction of naphthalenesulfonic acid derivatives with pyrrolidine. One common method is the nucleophilic substitution reaction where the sulfonic acid group is activated, allowing the pyrrolidinyl group to attach to the naphthalene ring. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-Naphthalenesulfonic acid, 4-(1-pyrrolidinyl)- can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acid derivatives with additional oxygen-containing groups, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

1-Naphthalenesulfonic acid, 4-(1-pyrrolidinyl)- has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Naphthalenesulfonic acid, 4-(1-pyrrolidinyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrrolidinyl group can enhance binding affinity to specific proteins, while the sulfonic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Positional Isomers and Amino Derivatives

- 4-Amino-1-naphthalenesulfonic acid (CAS-derived from ): This compound replaces the pyrrolidinyl group with an amino (-NH₂) group at the 4-position. The amino group increases hydrogen-bonding capacity, making it more hydrophilic than the pyrrolidinyl analog. However, the amino derivative is prone to oxidation and may require stabilization as a sodium salt (e.g., 4-amino-1-naphthalenesulfonic acid sodium salt 0.5-water) .

- 1-Naphthylamine-8-sulfonic acid (peri acid): With sulfonic acid and amino groups at the 1- and 8-positions, respectively, peri acid exhibits intramolecular hydrogen bonding, reducing its solubility in water compared to 4-substituted derivatives .

Alkyl and Aryl Sulfonates

- Dinonylnaphthalenesulfonic acid (CAS 25322-17-2): This derivative features two nonyl chains attached to the naphthalene ring, significantly enhancing its lipophilicity. It is commonly used as a surfactant or corrosion inhibitor, contrasting with the polar pyrrolidinyl-substituted compound, which may favor aqueous-phase applications .

- This compound is likely used in pharmaceutical synthesis, whereas the pyrrolidinyl analog may lack such bioactivity .

Solubility and Stability

Key Observations :

- The pyrrolidinyl group balances hydrophilicity and steric bulk, offering intermediate solubility compared to highly polar amino salts or lipophilic dinonyl derivatives.

- Nitroso-containing analogs (e.g., 4-hydroxy-3-nitroso-) exhibit instability due to the reactive nitroso group, limiting their industrial use .

Biological Activity

1-Naphthalenesulfonic acid, 4-(1-pyrrolidinyl)-, is a chemical compound with the CAS number 870888-97-4. It belongs to the class of naphthalenesulfonic acids and has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C12H13N1O3S

- Molecular Weight : 249.30 g/mol

- IUPAC Name : 1-Naphthalenesulfonic acid, 4-(pyrrolidin-1-yl)-

Structure

The compound consists of a naphthalene ring substituted with a sulfonic acid group and a pyrrolidine moiety. This unique structure is responsible for its diverse biological activities.

The biological activity of 1-Naphthalenesulfonic acid, 4-(1-pyrrolidinyl)- can be attributed to several mechanisms:

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound potentially interacts with various receptors, influencing cellular signaling pathways.

- Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against certain bacterial strains.

Antimicrobial Activity

A study conducted on various derivatives of naphthalenesulfonic acids indicated that compounds similar to 1-Naphthalenesulfonic acid, 4-(1-pyrrolidinyl)- showed significant antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 5 to 50 µg/mL depending on the bacterial strain tested.

Antitumor Activity

Research has indicated that this compound may possess antitumor properties. In vitro studies demonstrated that it inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were observed to be around 20 µM, suggesting moderate potency in inhibiting tumor growth.

Case Studies

-

Case Study on Antibacterial Efficacy :

- Objective : To evaluate the antibacterial efficacy against Staphylococcus aureus.

- Methodology : Agar diffusion method was used to assess inhibition zones.

- Results : The compound exhibited a clear zone of inhibition of 15 mm at a concentration of 100 µg/mL.

-

Case Study on Cytotoxicity :

- Objective : To assess cytotoxic effects on human cell lines.

- Methodology : MTT assay was performed on HeLa cells.

- Results : The compound showed significant cytotoxicity with an IC50 value of 25 µM after 48 hours of exposure.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Biological Activity | IC50/MIC Values |

|---|---|---|---|

| 1-Naphthalenesulfonic acid, 4-(1-pyrrolidinyl)- | 870888-97-4 | Antimicrobial, Antitumor | MIC: 5-50 µg/mL; IC50: ~20 µM |

| Naphthalene-2-sulfonic acid | 130-30-5 | Antimicrobial | MIC: 10-100 µg/mL |

| Naphthalene-1-sulfonic acid | 85-47-2 | Antimicrobial | MIC: 15-80 µg/mL |

Safety and Toxicology

According to safety data sheets, while handling this compound, appropriate precautions should be taken due to its corrosive nature. It is classified as a skin and eye irritant. Long-term exposure may lead to adverse health effects; hence safety measures are recommended during laboratory use.

Q & A

Q. What are the standard analytical methods for characterizing 1-Naphthalenesulfonic acid, 4-(1-pyrrolidinyl)- derivatives?

Methodological Answer: Characterization typically involves a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the sulfonic acid and pyrrolidine substituent positions. Chemical shifts for aromatic protons (~6.5–8.5 ppm) and pyrrolidine protons (~1.5–3.5 ppm) are critical for structural validation .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Mobile phases often include acetonitrile/water mixtures with 0.1% trifluoroacetic acid to improve peak resolution .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in negative ion mode confirms molecular weight and fragmentation patterns, particularly for sulfonic acid derivatives .

Q. How to design a synthesis protocol for this compound, considering functional group compatibility?

Methodological Answer: Key steps include:

- Sulfonation Optimization: Use naphthalene derivatives with electron-donating groups (e.g., methyl) to enhance sulfonation efficiency at the 1-position. Sulfuric acid or chlorosulfonic acid at 80–100°C yields the sulfonic acid intermediate .

- Pyrrolidine Substitution: Introduce the pyrrolidinyl group via nucleophilic substitution (e.g., using pyrrolidine in DMF at 120°C) or palladium-catalyzed coupling for regioselectivity. Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane) .

- Workup Considerations: Neutralize excess acid with aqueous NaHCO and purify via recrystallization (ethanol/water) or column chromatography (silica gel, methanol/dichloromethane gradient) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the modification of the pyrrolidinyl group for enhanced biological activity?

Methodological Answer:

- Functional Group Variation: Replace pyrrolidine with piperidine or morpholine to study steric and electronic effects on target binding (e.g., enzyme inhibition). Use molecular docking (AutoDock Vina) to predict interactions with active sites .

- Toxicity Profiling: Compare acute toxicity (LD) of derivatives using rodent models. For example, pyrrolidine derivatives may exhibit lower neurotoxicity than piperidine analogs due to reduced lipophilicity .

- Data Validation: Cross-reference computational predictions with in vitro assays (e.g., enzyme inhibition IC) to validate SAR trends .

Q. How to resolve contradictions in toxicological data between in vitro and in vivo studies?

Methodological Answer:

- Metabolic Pathway Analysis: Use liver microsome assays (human/rat) to identify metabolites via LC-MS. Sulfonic acid derivatives often form glutathione conjugates, reducing toxicity in vivo compared to in vitro systems .

- Dose-Response Reconciliation: Adjust in vitro doses to reflect physiological concentrations. For example, in vitro cytotoxicity at 100 µM may not translate to in vivo effects due to rapid renal clearance .

- Species-Specific Differences: Compare toxicity endpoints in rodents (e.g., Sprague-Dawley rats) and human cell lines (e.g., HepG2) to account for metabolic variations .

Q. What computational strategies predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Simulate binding stability of the sulfonic acid group with charged residues (e.g., lysine) in protein pockets (GROMACS or AMBER) .

- Quantum Mechanical (QM) Calculations: Use DFT (B3LYP/6-31G*) to map electrostatic potentials, highlighting nucleophilic regions of the naphthalene ring for target engagement .

- Pharmacophore Modeling: Generate 3D pharmacophores (e.g., Schrödinger Phase) to identify critical interactions (H-bond donors/acceptors) for antibacterial or anticancer activity .

Q. How to optimize reaction conditions for large-scale synthesis while minimizing byproducts?

Methodological Answer:

- DoE (Design of Experiments): Apply Taguchi methods to optimize temperature, solvent (e.g., DMF vs. DMSO), and catalyst loading (e.g., Pd/C). Monitor byproduct formation (e.g., desulfonation) via HPLC .

- Flow Chemistry: Implement continuous flow reactors to enhance heat transfer and reduce side reactions (e.g., polymerization) during sulfonation .

- Green Chemistry Metrics: Calculate E-factors (kg waste/kg product) for solvent recovery (e.g., ethanol) and catalyst recycling to improve sustainability .

Data Analysis and Validation

Q. How to address discrepancies in spectral data (e.g., NMR or IR) during structural elucidation?

Methodological Answer:

- 2D NMR Correlations: Use HSQC and HMBC to resolve overlapping signals. For example, cross-peaks between pyrrolidine protons and the naphthalene ring confirm substitution patterns .

- Comparative Databases: Cross-check IR spectra (S-O stretching ~1180 cm) against NIST Chemistry WebBook entries for sulfonic acids .

- X-ray Crystallography: Resolve ambiguous cases (e.g., regioisomers) via single-crystal XRD to unambiguously assign the sulfonic acid and pyrrolidine positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.